molecular formula C9H7N3O4 B12952795 4-Cyano-5-methoxy-2-nitrobenzamide

4-Cyano-5-methoxy-2-nitrobenzamide

Cat. No.: B12952795
M. Wt: 221.17 g/mol
InChI Key: QNBRCNUSYRHBOG-UHFFFAOYSA-N
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Description

4-Cyano-5-methoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a cyano group at the 4-position, a methoxy group at the 5-position, and a nitro group at the 2-position of the benzene ring. Its electron-withdrawing substituents (cyano and nitro groups) likely influence its reactivity, solubility, and stability compared to analogs .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

4-cyano-5-methoxy-2-nitrobenzamide

InChI

InChI=1S/C9H7N3O4/c1-16-8-3-6(9(11)13)7(12(14)15)2-5(8)4-10/h2-3H,1H3,(H2,11,13)

InChI Key

QNBRCNUSYRHBOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-5-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Amidation: The resulting nitro compound can then be converted to the benzamide derivative through an amidation reaction. This can be done by reacting the nitro compound with an amine, such as ammonia or an amide, under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Cyano-5-methoxy-2-nitrobenzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-5-methoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.

Major Products

    Reduction: 4-Cyano-5-methoxy-2-aminobenzamide.

    Substitution: Depending on the nucleophile, products can vary widely.

    Hydrolysis: 4-Cyano-5-methoxy-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

4-Cyano-5-methoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyano-5-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups can play crucial roles in binding to molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name CAS RN Molecular Weight Key Substituents Similarity Score Notable Properties
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 61032-41-5 331.29 Benzyloxy, methoxy, nitro, ester 1.00 High structural similarity; ester group enhances lipophilicity
5-Hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 197.14 Hydroxy, methoxy, nitro, carboxylic acid 0.95 Acidic nature; potential for hydrogen bonding
Methyl 5-methoxy-2-nitrobenzoate 2327-45-9 211.16 Methoxy, nitro, ester 0.93 Simpler structure; lower molecular weight
4-Methoxy-3-nitrobenzoic acid 89-41-8 197.14 Methoxy, nitro, carboxylic acid mp 191–194°C; used in dye synthesis
4-Benzyloxy-5-methoxy-2-nitrobenzoic acid 333.29 Benzyloxy, methoxy, nitro, acid Research applications in organic synthesis

Key Observations :

  • Benzyloxy groups (e.g., in 4-benzyloxy-5-methoxy-2-nitrobenzoic acid) increase steric bulk and lipophilicity, which may reduce solubility in polar solvents compared to the cyano analog .
  • Physicochemical Properties: The melting point of 4-methoxy-3-nitrobenzoic acid (191–194°C) reflects its crystalline nature, likely due to hydrogen bonding via the carboxylic acid group. Solubility: Esters (e.g., Methyl 5-methoxy-2-nitrobenzoate) are typically more soluble in organic solvents than amides or acids due to reduced polarity .

Research Implications and Gaps

  • Reactivity Studies: The cyano group in 4-cyano-5-methoxy-2-nitrobenzamide warrants investigation into its electrophilic substitution behavior compared to benzyloxy or hydroxy analogs.
  • Biological Activity: No direct data exist for the target compound, but structurally related nitrobenzamides are explored as kinase inhibitors or antimicrobial agents.

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